An In-depth Technical Guide to 2-Amino-5-ethyl-1,3,4-thiadiazole: Core Properties and Applications
An In-depth Technical Guide to 2-Amino-5-ethyl-1,3,4-thiadiazole: Core Properties and Applications
Abstract
The 2-amino-1,3,4-thiadiazole moiety is a cornerstone heterocyclic scaffold in modern medicinal chemistry, recognized for its remarkable versatility and significant pharmacological profile.[1] This structural motif is present in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] Its inherent stability and capacity to engage in various biological interactions make it a privileged structure in drug discovery programs.[4] This guide provides a comprehensive technical overview of a key derivative, 2-Amino-5-ethyl-1,3,4-thiadiazole (AET), focusing on its fundamental physicochemical properties, synthesis, structural characterization, and established biological context. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to serve as a practical reference for laboratory applications and further investigation.
Core Molecular and Physical Properties
2-Amino-5-ethyl-1,3,4-thiadiazole is an aromatic amine belonging to the thiadiazole class of heterocyclic compounds.[5][6] It is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and substituted with an amino group at position 2 and an ethyl group at position 5.[5] At ambient conditions, it presents as a white to light beige crystalline solid.[6]
Physicochemical Data Summary
The fundamental properties of AET are crucial for its handling, formulation, and integration into synthetic workflows. The following table summarizes its key physicochemical identifiers and characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 5-ethyl-1,3,4-thiadiazol-2-amine | [5] |
| CAS Number | 14068-53-2 | [7] |
| Molecular Formula | C₄H₇N₃S | [7] |
| Molecular Weight | 129.18 g/mol | [7] |
| Melting Point | 200-203 °C (lit.) | [7][8] |
| Appearance | White to light beige solid | [6] |
| XLogP3-AA (Lipophilicity) | 0.9 | [5] |
| Predicted pKa | ~3.84 (based on 5-methyl analog) | [9] |
| SMILES | CCC1=NN=C(S1)N | [5] |
| InChIKey | QXTRPGAMVIONMK-UHFFFAOYSA-N | [5] |
Solubility Profile
While exhaustive quantitative solubility data is not widely published, empirical evidence and the behavior of analogous structures indicate a specific solubility pattern.[10] AET is sparingly soluble in water due to its crystalline nature and the hydrophobic contribution of the ethyl group. It exhibits improved solubility in polar organic solvents, particularly dimethyl sulfoxide (DMSO) and, to a lesser extent, methanol.[9][10] This solubility in DMSO is a critical practical attribute, as DMSO is the standard solvent for preparing stock solutions for high-throughput screening and in vitro biological assays.
Structural and Crystallographic Insights
The precise three-dimensional arrangement of AET has been elucidated by X-ray crystallography.[11] Unlike the unsubstituted 2-amino-1,3,4-thiadiazole, which forms a one-dimensional hydrogen-bonding network, the 5-methyl and 5-ethyl derivatives exhibit similar, more complex three-dimensional hydrogen-bonding associations.[11]
-
Crystal System: Orthorhombic
-
Space Group: Pbca
The packing is dictated by intermolecular hydrogen bonds formed between the amino group (donor) and the nitrogen atoms of the thiadiazole ring (acceptors) of adjacent molecules. This network is a critical factor influencing the compound's melting point, stability, and solubility.[11]
Synthesis and Characterization Workflow
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. The most common and efficient route involves the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding carboxylic acid.
Synthetic Pathway Overview
The synthesis of AET is achieved by reacting thiosemicarbazide with propionic acid. The reaction is typically facilitated by a strong acid catalyst and dehydrating agent, such as polyphosphoric acid, which promotes the intramolecular cyclization to form the thiadiazole ring.
Caption: General workflow for the synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method adapted from established literature.
-
Reagent Preparation: In a dry reaction vessel, combine thiosemicarbazide (1.0 eq), propionic acid (1.1 eq), and polyphosphoric acid (approx. 2-3 parts by weight relative to thiosemicarbazide).
-
Reaction: Heat the mixture with stirring to approximately 100-120 °C. Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After cooling to room temperature, carefully add the viscous reaction mixture to a beaker of crushed ice/water. This will precipitate the crude product. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH reaches ~8.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product is purified by recrystallization. A common solvent system is a mixture of Dimethylformamide (DMF) and water. Dry the purified white/beige crystals under vacuum.
Protocol: Structural Characterization and Validation
To confirm the identity and purity of the synthesized AET, a suite of standard analytical techniques is employed.
Caption: Standard workflow for the analytical characterization of synthesized AET.
-
¹H NMR (DMSO-d₆): Expected signals would include a triplet at ~1.2 ppm (3H, -CH₃), a quartet at ~2.7 ppm (2H, -CH₂-), and a broad singlet at ~7.1 ppm (2H, -NH₂). The exact chemical shifts can vary based on solvent and concentration.[12][13]
-
¹³C NMR (DMSO-d₆): Key signals are expected for the ethyl group carbons and the two distinct carbons of the thiadiazole ring (one bonded to the amino group and one to the ethyl group).[13][14]
-
FTIR (KBr): Characteristic absorption bands would be observed for N-H stretching of the primary amine (two bands, ~3300-3100 cm⁻¹), C-H stretching of the ethyl group (~2970-2870 cm⁻¹), and C=N stretching within the heterocyclic ring (~1620 cm⁻¹).[15]
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z = 129, confirming the molecular weight.[16]
Biological Significance and Therapeutic Potential
The 2-amino-1,3,4-thiadiazole scaffold is a prolific source of biologically active compounds. The ethyl substituent at the 5-position modulates the molecule's lipophilicity and steric profile, influencing its interaction with biological targets.
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole are widely reported to possess significant antibacterial and antifungal properties.[1][17] The mechanism is often attributed to the interference with essential cellular processes in microorganisms. While specific data for AET is limited, the activity of closely related analogs provides a strong rationale for its potential in this area. The presence of the toxophoric =N-C-S- linkage is considered important for its bioactivity.[3]
Table of Representative Antimicrobial Activities for 2-Amino-1,3,4-thiadiazole Analogs
| Compound Class/Derivative | Organism | Activity (MIC in µg/mL) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [17] |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [17] |
| 2-amino-5-(p-chlorophenyl)-derivative | S. aureus | 62.5 | [2] |
| 2,5-disubstituted-1,3,4-thiadiazoles | Gram-positive bacteria | 8-16 | [18] |
Anticancer Potential and Mechanism of Action
One of the most compelling therapeutic avenues for this class of compounds is oncology. The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized in vivo to form a ribonucleotide that acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).
Caption: Mechanism of IMPDH inhibition by 2-amino-1,3,4-thiadiazole metabolites.
This enzyme is critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, these compounds deplete the cellular pool of GTP, which is essential for DNA and RNA synthesis, thereby leading to the arrest of cell proliferation. This mechanism provides a clear, rational basis for the development of 2-amino-1,3,4-thiadiazole derivatives as anticancer agents.[3]
Conclusion and Future Directions
2-Amino-5-ethyl-1,3,4-thiadiazole is a fundamentally important heterocyclic compound that serves as both a valuable synthetic intermediate and a promising scaffold for drug discovery.[7][19] Its well-defined physicochemical properties, straightforward synthesis, and the extensive biological activities associated with its structural class make it a molecule of high interest. Future research should focus on leveraging this core to develop novel derivatives with enhanced potency and selectivity against specific microbial or cancer-related targets. The exploration of its coordination chemistry and potential applications in materials science, such as in corrosion inhibition, also represents a viable and interesting avenue for further study.[7]
References
-
Crystal and molecular structure of 2-amino-5-ethyl-1,3,4-thiadiazole and its zinc(II) nitrate complex. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Lynch, D. E., et al. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section C: Structural Chemistry, 57(10), 1201-1203. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
LabSolutions. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved January 6, 2026, from [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 12, 1545-1566. Available from: [Link]
-
National Center for Biotechnology Information. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance, 12, 1545-1566. Available from: [Link]
-
SpectraBase. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. John Wiley & Sons, Inc. Retrieved January 6, 2026, from [Link]
-
Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2). Available from: [Link]
-
Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved January 6, 2026, from [Link]
-
Georganics. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved January 6, 2026, from [Link]
-
Asif, M. (2014). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry, 26(1), 2738-2742. Available from: [Link]
-
Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance, 11, 1545-1566. Available from: [Link]
-
Al-Jumaili, A. H. R., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(13), 1-8. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available from: [Link]
-
National Center for Biotechnology Information. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Cancer Management and Research, 10, 4339-4353. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 942. Available from: [Link]
-
PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available from: [Link]
-
Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. Retrieved January 6, 2026, from [Link]
-
Al-Jumaili, A. H. R., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry, 65(13), 1-8. Available from: [Link]
-
Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-9. Available from: [Link]
-
ResearchGate. (2013). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved January 6, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of 2-Amino-1,3,4-thiadiazole (CAS 4005-51-0) in Advancing Drug Discovery. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives. RSC Advances, 13(5), 3049-3058. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-氨基-5-乙基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 2-Amino-5-methyl-1,3,4-thiadiazole | 108-33-8 [amp.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 2-Amino-5-ethyl-1,3,4-thiadiazole - High purity | EN [georganics.sk]
- 19. researchgate.net [researchgate.net]
